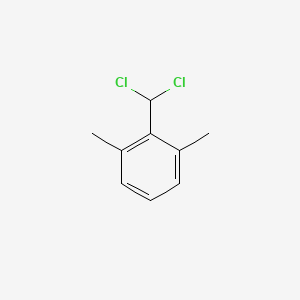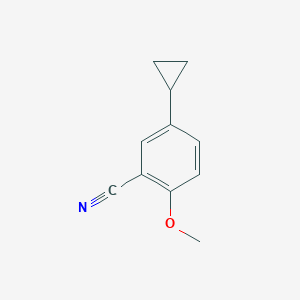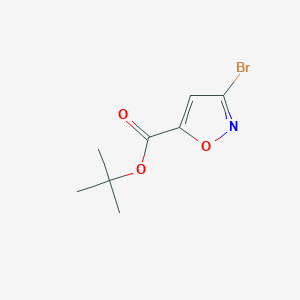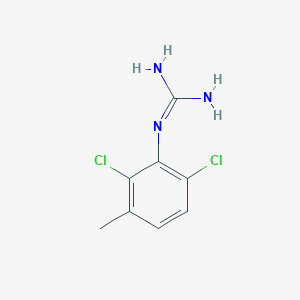
2-Cyclopropyl-6-(2-thienyl)quinoline-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32662151 is a chemical compound identified by its unique identifier in the MDL Information Systems database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32662151 involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of MFCD32662151 is carried out on a larger scale, often involving more efficient and cost-effective methods. This may include the use of continuous flow reactors, automated systems, and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32662151 can undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD32662151 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being carried out.
Major Products
The major products formed from the reactions of MFCD32662151 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated products.
Applications De Recherche Scientifique
MFCD32662151 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of MFCD32662151 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular signaling pathways, and modulating biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Propriétés
Formule moléculaire |
C17H13NO2S |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
2-cyclopropyl-6-thiophen-2-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H13NO2S/c19-17(20)13-9-15(10-3-4-10)18-14-6-5-11(8-12(13)14)16-2-1-7-21-16/h1-2,5-10H,3-4H2,(H,19,20) |
Clé InChI |
QXLUJDOAGVBNNU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC3=C(C=C(C=C3)C4=CC=CS4)C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B13698887.png)

![tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate](/img/structure/B13698898.png)
![6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13698903.png)



![Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13698942.png)
![N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13698944.png)

